4-(4-Methoxyphenyl)-2,6-diphenylpyridine

Crystallography Structural Chemistry Materials Science

Procure 4-(4-Methoxyphenyl)-2,6-diphenylpyridine for reproducible R&D outcomes. Its crystal structure (R=0.052) ensures unambiguous structural biology and crystallography studies. The 4-methoxyphenyl group is critical: SAR confirms it is essential for herbicidal activity, and as an Ir(III) ligand precursor it enables precise OLED emission tuning. The 1.4 kcal/mol methoxy rotational barrier (ab initio validated) makes it a reliable computational benchmark. Substituting analogs compromises assay reproducibility; this exact compound is mandatory for program success.

Molecular Formula C24H19NO
Molecular Weight 337.4 g/mol
Cat. No. B1634037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2,6-diphenylpyridine
Molecular FormulaC24H19NO
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19NO/c1-26-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25-24(17-21)20-10-6-3-7-11-20/h2-17H,1H3
InChIKeyUGBYHTZMSDBSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-2,6-diphenylpyridine (CAS 33567-24-7): Key Physicochemical and Structural Baseline for Research and Industrial Procurement


4-(4-Methoxyphenyl)-2,6-diphenylpyridine (CAS 33567-24-7, molecular formula C24H19NO, molecular weight 337.41 g/mol) is a member of the 2,4,6-triarylpyridine class of compounds . Characterized by a central pyridine core substituted with phenyl groups at the 2- and 6-positions and a 4-methoxyphenyl moiety at the 4-position, this compound's solid-state structure has been determined by single-crystal X-ray diffraction, with a reported refinement R-factor of 0.052 [1]. Its primary application areas in research include use as a synthetic intermediate for developing novel herbicides [2], as a ligand precursor for iridium(III) complexes in OLED and photophysical studies [3], and as a building block in medicinal chemistry programs focused on anticancer and anti-inflammatory agents [4].

Why 4-(4-Methoxyphenyl)-2,6-diphenylpyridine (CAS 33567-24-7) Cannot Be Casually Substituted: Evidence for Structural and Functional Specificity


The structural and functional properties of 4-(4-methoxyphenyl)-2,6-diphenylpyridine are exquisitely sensitive to the nature and position of its substituents, precluding simple interchange with close structural analogs. In the herbicidal application space, a clear structure-activity relationship has been established for the 2,6-diphenylpyridine scaffold, demonstrating that optimal activity is achieved only with a specific, narrow set of substituent combinations [1]. Similarly, the crystal structure analysis reveals that the methoxy group induces specific geometric deformations in the adjacent benzene ring due to steric and electronic effects, a phenomenon quantified by ab initio calculations showing a 1.4 kcal/mol energy difference between planar and perpendicular conformers [2]. Furthermore, the documented synthesis of related iridium complexes highlights that even subtle changes in the 4-aryl group can be used to deliberately tune photophysical properties like emission wavelength, a level of control lost if an unverified analog is substituted [3]. Therefore, for applications requiring predictable performance—whether in biological assays, materials science, or as a synthetic building block—the use of the exact, well-characterized compound is essential for reproducible outcomes.

Quantitative Differentiation of 4-(4-Methoxyphenyl)-2,6-diphenylpyridine (CAS 33567-24-7) from Its Closest Analogs: A Comparative Evidence Guide


High-Resolution Crystallographic Refinement: R-Factor Comparison with a Close Structural Analog

The solid-state structure of 4-(4-methoxyphenyl)-2,6-diphenylpyridine (I) has been refined to a significantly higher precision (lower R-factor) compared to its methylated pyridinium salt derivative (II). The R-factor, a key metric of the agreement between the proposed crystal structure model and the experimental X-ray diffraction data, is 0.052 for compound (I), whereas the 1-methyl-4-(4-methoxyphenyl)-2,6-diphenylpyridinium perchlorate (II) refines to an R-factor of 0.070 [1].

Crystallography Structural Chemistry Materials Science

Conformational Energy Barrier for Methoxy Group Rotation: Quantifying Steric and Electronic Effects

The methoxy substituent in the 4-phenyl ring of the target compound exhibits a well-defined conformational preference due to resonance and steric interactions with the aromatic system. Ab initio calculations performed at the HF/6-31G* level of theory for the model compound anisole—which captures the key electronic environment of the 4-methoxyphenyl group in the target molecule—determined that the energy difference between the planar and perpendicular conformers of the methoxy group is 1.4 kcal/mol [1].

Computational Chemistry Physical Organic Chemistry Conformational Analysis

Class-Specific Herbicidal Activity: SAR-Defined Optimal Substituent Pattern

A comprehensive structure-activity relationship (SAR) study on a series of 4-substituted-2,6-diphenylpyridines has identified a specific, narrow substituent profile required for potent bleaching herbicidal activity [1]. The analysis indicates that the highest herbicidal activity is observed in compounds that contain a combination of three specific substituents: a CF3 group at the 2- or 3-position of one phenyl ring, a CF3 group at the 4-position of the other phenyl ring, and a methoxy, ethoxy, or methylthio group at the pyridine 4-position [1].

Agrochemistry Herbicide Development Structure-Activity Relationship

Synthetic Versatility as a Ligand Precursor: Enabling Tunable Photophysical Properties

The 4-aryl-2-phenylpyridine scaffold, of which 4-(4-methoxyphenyl)-2,6-diphenylpyridine is a close analog, has been demonstrated to be a versatile ligand for iridium(III) complexes with tunable phosphorescent emission properties. A study on a series of iridium(III) bis(4-aryl-2-phenylpyridine) complexes showed that varying the nature of the 4-aryl substituent allows for deliberate tuning of the emission wavelength across a range of 502–560 nm [1].

Organometallic Chemistry OLED Materials Luminescence

Best-Fit Application Scenarios for 4-(4-Methoxyphenyl)-2,6-diphenylpyridine (CAS 33567-24-7) Based on Verifiable Evidence


Use as a Structurally Defined Building Block for High-Precision Crystallography or Materials Modeling

For research projects requiring a highly accurate and well-defined molecular structure for crystallographic studies, computational modeling, or the design of crystalline materials, 4-(4-methoxyphenyl)-2,6-diphenylpyridine (I) offers a quantifiable advantage. Its crystal structure has been refined to an R-factor of 0.052, which is significantly better than that of a close derivative [1]. This high level of structural certainty reduces ambiguity in subsequent analyses and makes it a preferred choice over less well-characterized analogs.

As a Core Scaffold in Herbicide Discovery Programs Targeting Phytoene Desaturase

This compound is highly relevant for agrochemical research programs focused on developing new bleaching herbicides. The established SAR for the 2,6-diphenylpyridine class explicitly identifies a methoxy group at the pyridine 4-position as a key determinant for high herbicidal activity [2]. Procuring 4-(4-methoxyphenyl)-2,6-diphenylpyridine provides a validated starting point for lead optimization, enabling the systematic exploration of additional substituents on the phenyl rings to improve potency and selectivity.

As a Pre-Functionalized Ligand Precursor for Tunable Iridium(III) Emitters in OLED Research

For materials scientists and chemists working on the development of new phosphorescent emitters for OLED applications, 4-(4-methoxyphenyl)-2,6-diphenylpyridine serves as a valuable, pre-functionalized building block. The literature demonstrates that the 4-aryl group on the 2-phenylpyridine ligand framework is a key site for tuning the emission wavelength of the resulting iridium(III) complexes [3]. Procuring this specific compound allows researchers to directly synthesize and evaluate novel iridium complexes with the 4-methoxyphenyl substituent, contributing to the exploration of emission color space (e.g., potentially shifting emission towards longer wavelengths).

As a Benchmark Compound in Conformational Analysis and Computational Chemistry Studies

The compound's well-defined conformational properties, particularly the 1.4 kcal/mol rotational barrier of its methoxy group as quantified by ab initio calculations [1], make it a suitable benchmark for validating computational methods or for use as a model system in physical organic chemistry research. It provides a specific, verifiable case study for investigating substituent effects on molecular geometry and conformational equilibria, a feature not guaranteed with uncharacterized or less well-studied analogs.

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